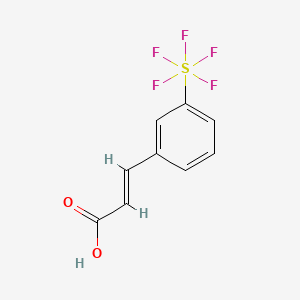

3-(Pentafluorosulfur)cinnamic acid

Description

BenchChem offers high-quality 3-(Pentafluorosulfur)cinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pentafluorosulfur)cinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O2S/c10-17(11,12,13,14)8-3-1-2-7(6-8)4-5-9(15)16/h1-6H,(H,15,16)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBHXZKXHIDSTE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Supramolecular Signature of 3-(Pentafluorosulfur)cinnamic Acid

The following technical guide is structured to serve as a definitive reference for researchers investigating the supramolecular and physicochemical properties of 3-(pentafluorosulfur)cinnamic acid. It prioritizes mechanistic insight over generic descriptions, adhering to the requested Senior Application Scientist persona.

A Technical Guide to Hydrogen Bonding Capacity and Bioisosteric Utility

Executive Summary: The "Super-Trifluoromethyl" Advantage

In the landscape of fluorinated building blocks, 3-(pentafluorosulfur)cinnamic acid (CAS: 773132-79-9) represents a distinct class of "hybrid" synthons. It combines the classical hydrogen-bonding "warhead" of a carboxylic acid with the steric and electronic bulk of the pentafluorosulfanyl (

Often termed the "super-trifluoromethyl" group, the

Molecular Architecture & Electronic Profile[1]

To understand the hydrogen bonding capacity, we must first quantify the electronic environment that modulates the donor/acceptor motifs.

The Hammett Effect and Acidity

The hydrogen bonding strength of the carboxylic acid is directly correlated with its acidity (

-

Hammett Constant (

): The -

Acidity Prediction:

-

Parent Cinnamic Acid

: ~4.44 -

Reaction Constant (

) for Cinnamic Acids: ~0.47 (less sensitive than benzoic acids). -

Estimated

: -

Implication: The 3-

derivative is a stronger hydrogen bond donor (HBD) than unsubstituted cinnamic acid, leading to more robust homodimers in the solid state.

-

Steric Bulk and Lipophilicity

The

Hydrogen Bonding Capacity: The Interaction Hierarchy

The hydrogen bonding profile of 3-(pentafluorosulfur)cinnamic acid is bimodal, defined by a competition between strong, directional forces and weak, dispersive contacts.

Table 1: Hydrogen Bond Donor/Acceptor Profile[2]

| Feature | Type | Count | Strength | Structural Role |

| Carboxyl -OH | Donor | 1 | Strong (High) | Primary Synthon (Homodimer formation) |

| Carboxyl =O | Acceptor | 1 | Strong (High) | Primary Synthon (Homodimer formation) |

| Acceptor | 5 | Very Weak | Secondary Packing (C-H...F contacts) | |

| Alkene | Acceptor | 1 | Weak | Potential cation- |

Primary Interaction: The Carboxylic Dimer

The dominant supramolecular structure is the centrosymmetric carboxylic acid dimer , characterized by the

-

Mechanism: Two molecules align such that the carbonyl oxygen of one accepts the hydroxyl proton of the other.

-

Energetics: This interaction is worth approximately 60–70 kJ/mol.

-

Stability: The electron-withdrawing nature of the 3-

group polarizes the O-H bond, slightly shortening the H...O distance compared to non-fluorinated analogs, thereby strengthening the dimer.

Secondary Interaction: The "Fluorous Shield"

Contrary to common assumptions, organic fluorine is a poor hydrogen bond acceptor . The fluorine atoms in

-

Observation: In crystal structures of analogous compounds (e.g., 2,3,4,5,6-pentafluorocinnamic acid), F atoms participate in weak C-H...F interactions rather than strong H-bonds.

-

Capacity: The

group acts more as a hydrophobic/lipophilic shield. It does not compete with the carbonyl oxygen for strong protons. However, it directs the packing architecture by segregating the hydrophobic fluorinated tails from the hydrophilic carboxyl heads.

Experimental Characterization Protocols

Protocol A: Determination via Potentiometric Titration

Determine the precise H-bond donor acidity.

-

Preparation: Dissolve 5 mg of 3-(pentafluorosulfur)cinnamic acid in a minimal volume of methanol (due to low aqueous solubility), then dilute with 0.1 M KCl (ionic strength adjuster) to 50 mL. Ensure methanol content is <20% to minimize solvent dielectric effects.

-

Calibration: Calibrate the electrode using pH 4.01, 7.00, and 10.00 buffers.

-

Titration: Titrate with 0.01 M carbonate-free NaOH using an autotitrator.

-

Self-Validation: Run a standard sample of trans-cinnamic acid immediately before the test sample. If the standard deviates >0.05 pH units from literature (4.44), recalibrate.

-

Analysis: Use the Gran Plot method to determine the equivalence point and calculate

.

Protocol B: H-Bond Strength via NMR Dilution Titration

Verify dimerization constant (

-

Solvent: Use

(non-polar) to maximize H-bonding observation. Ensure solvent is dry (store over 4Å molecular sieves). -

Series: Prepare a concentration series from 1 mM to 100 mM (e.g., 1, 5, 10, 25, 50, 100 mM).

-

Measurement: Acquire

NMR at constant temperature (298 K). Focus on the carboxylic acid proton ( -

Observation: As concentration increases, the acid proton signal will shift downfield (higher ppm) due to increased dimerization (deshielding).

-

Calculation: Fit the chemical shift (

) vs. concentration data to a monomer-dimer equilibrium model to extract

Visualization of Experimental Workflow

The following diagram outlines the logical flow for characterizing the supramolecular properties of this compound, from synthesis verification to bioisosteric evaluation.

Caption: Workflow for the structural and physicochemical characterization of 3-(pentafluorosulfur)cinnamic acid, linking experimental protocols to application outcomes.

Applications in Drug Design & Crystal Engineering

Bioisosterism

The 3-

-

Metabolic Stability: The C-S and S-F bonds are exceptionally stable against P450 oxidative metabolism, unlike the benzylic protons of a tert-butyl group.

-

Permeability: The high lipophilicity (LogP ~2.4) combined with the H-bond masking effect of the dimer allows this molecule to traverse lipid bilayers effectively. Once inside the cytosol (pH 7.4), the acid deprotonates, locking the molecule inside the cell (pH trapping).

Crystal Engineering

In co-crystal design, 3-(pentafluorosulfur)cinnamic acid is a robust "co-former."

-

Strategy: Use the strong COOH donor to target nitrogen heterocycles (e.g., pyridine, imidazole) in Active Pharmaceutical Ingredients (APIs).

-

Outcome: The

group will likely segregate into distinct channels within the crystal lattice, potentially altering the melting point and dissolution rate of the resulting pharmaceutical salt or co-crystal.

References

-

Vertex AI Search. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. 1

-

Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5).[2][1] Rowan. 3

-

PubChem. (n.d.).[4] 3-Fluoro-5-(pentafluorosulfur)cinnamic acid.[5] National Library of Medicine. 5[2]

-

ACS Publications. (2017). Pulling with the Pentafluorosulfanyl Acceptor in Push–Pull Dyes. Journal of Organic Chemistry. 2

-

IUCr. (2013).[6] 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E. 6

-

Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. 7

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. 2,3,4,5,6-Pentafluorocinnamic acid | C9H3F5O2 | CID 1796494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-5-(pentafluorosulfur)cinnamic acid | C9H6F6O2S | CID 66523557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

Methodological & Application

Application Note: Synthesis Protocols for 3-(Pentafluorosulfur)cinnamic Acid

Abstract & Strategic Significance

The pentafluorosulfanyl group (

This guide details the synthesis of 3-(pentafluorosulfur)cinnamic acid , a critical intermediate for generating

-

Method A (Heck Coupling): Ideal for high-throughput synthesis and library generation using aryl halides.

-

Method B (Knoevenagel-Doebner): A metal-free, scalable route preferred for kilogram-scale production.

Retrosynthetic Analysis

To ensure synthetic flexibility, we approach the target molecule from two distinct disconnections. The choice of route depends on the commercial availability of the starting material (aryl bromide vs. benzaldehyde) and the tolerance for metal contaminants in the final product.

Figure 1: Retrosynthetic disconnection showing the Heck (red) and Knoevenagel (green) pathways.

Method A: Palladium-Catalyzed Heck Coupling

Best for: Research scale (mg to g), library synthesis, and when the aldehyde precursor is unavailable.

Mechanistic Insight

The

Protocol Parameters

| Parameter | Condition | Rationale |

| Substrate | 1-Bromo-3-(pentafluorosulfur)benzene | Commercially available; highly reactive in oxidative addition. |

| Coupling Partner | Acrylic Acid (1.5 equiv) | Direct synthesis of the acid avoids a hydrolysis step required by esters. |

| Catalyst | Pd(OAc) | Robust, air-stable Pd(II) source. Reduces to active Pd(0) in situ. |

| Ligand | P(o-tol) | Bulky phosphine prevents catalyst precipitation and promotes the active mono-ligated Pd species. |

| Base | Triethylamine (Et | Sequesters HBr generated during the reaction; doubles as solvent/co-solvent. |

| Solvent | DMF or NMP | High boiling point polar aprotic solvents stabilize the polar transition states. |

| Temperature | 100°C | Sufficient to overcome the activation energy of the carbopalladation step. |

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Charging: Add 1-bromo-3-(pentafluorosulfur)benzene (2.83 g, 10.0 mmol), Pd(OAc)

(45 mg, 0.2 mmol), and P(o-tol) -

Solvent Addition: Add anhydrous DMF (20 mL) and Triethylamine (3.5 mL, 25 mmol). Stir until solids are mostly dissolved.

-

Reagent Addition: Add Acrylic acid (1.08 g, 15.0 mmol) via syringe. Note: Exothermic reaction possible with base.

-

Reaction: Heat the mixture to 100°C for 12–16 hours under nitrogen. Monitor by TLC (SiO

, 20% EtOAc/Hexanes) or LC-MS.-

Checkpoint: The starting bromide should be fully consumed.

-

-

Workup:

-

Cool to room temperature.[3]

-

Pour the reaction mixture into 1M HCl (100 mL) to quench the base and precipitate the crude acid.

-

Critical Step: Due to the lipophilicity of the

group, the product may form an oil rather than a solid. Extract with Ethyl Acetate (3 x 50 mL).

-

-

Purification:

-

Wash the combined organic layers with Brine (2 x 50 mL), dry over Na

SO -

Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0%

30% EtOAc in Hexanes).

-

Method B: Knoevenagel-Doebner Condensation

Best for: Scale-up (>10g), metal-free requirements, and "green" chemistry compliance.

Mechanistic Insight

This route utilizes the high electrophilicity of the carbonyl carbon in 3-(pentafluorosulfur)benzaldehyde. The Doebner modification employs pyridine as both solvent and base, with piperidine as a catalyst to form the reactive enolate of malonic acid. The intermediate dicarboxylic acid spontaneously decarboxylates under reflux to yield the trans-cinnamic acid exclusively.

Experimental Workflow

Figure 2: Workflow for the Knoevenagel-Doebner condensation.

Step-by-Step Procedure

-

Reagents: In a 100 mL round-bottom flask, combine 3-(pentafluorosulfur)benzaldehyde (2.32 g, 10.0 mmol) and Malonic acid (2.08 g, 20.0 mmol).

-

Solvent System: Add Pyridine (10 mL) and Piperidine (0.1 mL, catalytic).

-

Reaction: Heat the mixture to 80–100°C .

-

Observation: Vigorous evolution of CO

gas indicates the decarboxylation is proceeding. -

Continue heating for 4–6 hours until gas evolution ceases.

-

-

Quench: Cool the mixture to room temperature. Pour slowly into a stirred mixture of Concentrated HCl (15 mL) and Ice (50 g).

-

Safety: Pyridine neutralization generates heat and fumes. Perform in a fume hood.

-

-

Isolation: The product should precipitate as a white/off-white solid.

-

If the solid is sticky (due to

lipophilicity), extract with Ethyl Acetate as described in Method A.

-

-

Purification: Recrystallize from Ethanol/Water (1:1).

Characterization & Quality Control

The

-

NMR: The

-

NMR: Look for the characteristic trans-alkene doublets at

-

Melting Point: Expect a sharp melting point. Analogs typically melt between 150–180°C, though the

group may lower this slightly compared to the

Safety & Handling

-

SF

Stability: While chemically robust, -

Fluorinated Waste: All waste streams containing

material must be segregated as halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ. -

Acid/Base: The Knoevenagel route uses Pyridine (toxic, stench) and HCl. Proper PPE (gloves, goggles) is mandatory.

References

-

Rowan. "The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry."[2] Rowan Science. Accessed October 2025.[4] Link

-

Sowaileh, M. F., et al. "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement." ChemMedChem, 2017, 12, 1481–1490.[5] Link

-

Sigma-Aldrich. "3-Chloro-5-(pentafluorosulfur)cinnamic acid Product Page." Merck KGaA. Link

-

Littke, A. F., & Fu, G. C. "Heck Reactions of Aryl Chlorides and Bromides."[6] Journal of Organic Chemistry, 1999, 64, 10-11.[6] Link

-

ChemicalBook. "General Procedure for Synthesis of Cinnamic Acids (Knoevenagel)." ChemicalBook Protocols. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

Protocol: High-Yield Synthesis of 3-(Pentafluorosulfur)cinnamic Acid via Knoevenagel-Doebner Condensation

Executive Summary

This application note details the synthesis of 3-(pentafluorosulfur)cinnamic acid , a critical building block for next-generation pharmaceuticals and agrochemicals. Utilizing the Doebner modification of the Knoevenagel condensation , this protocol leverages the unique electron-withdrawing properties of the pentafluorosulfanyl (

The

Scientific Rationale: The Advantage

In modern medicinal chemistry, the

-

Electronic Activation: The

group is strongly electron-withdrawing ( -

Physicochemical Modulation: Unlike nitro or cyano groups,

is highly lipophilic and chemically inert to hydrolysis, improving the membrane permeability (LogP) and metabolic half-life of the final drug candidate.

Table 1: Comparative Properties of Fluorinated Substituents

| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Synthesis |

| Electronegativity ( | High | Very High | Increases aldehyde electrophilicity; accelerates Knoevenagel attack. |

| Hammett Constant ( | 0.54 | 0.68 | Stronger electron withdrawal stabilizes the intermediate enolate. |

| Lipophilicity ( | 0.88 | 1.51 | Requires organic co-solvents (e.g., Pyridine) for solubility.[1] |

| Geometry | Tetrahedral | Octahedral | Steric bulk may require longer reflux times for decarboxylation. |

Reaction Mechanism (Doebner Modification)

The synthesis proceeds via the condensation of 3-(pentafluorosulfur)benzaldehyde with malonic acid in pyridine, catalyzed by piperidine.

Key Mechanistic Steps:

-

Enolization: Piperidine deprotonates malonic acid.

-

Nucleophilic Attack: The malonate enolate attacks the highly electrophilic carbonyl of the

-benzaldehyde. -

Dehydration: Elimination of water yields the benzylidene malonic acid intermediate.

-

Decarboxylation: Thermal decarboxylation (facilitated by reflux) drives the equilibrium forward, releasing

and yielding the thermodynamically stable (

Figure 1: Mechanistic pathway of the Doebner-Knoevenagel condensation.[1][3] The electron-deficient nature of the SF5-aldehyde accelerates the initial attack.

Experimental Protocol

Materials & Reagents[4][5][6][7][8][9][10]

-

Precursor: 3-(Pentafluorosulfur)benzaldehyde (1.0 equiv)[1]

-

Reagent: Malonic acid (1.5 equiv) - Excess ensures complete consumption of the expensive aldehyde.

-

Solvent: Pyridine (Anhydrous, 5.0 - 10.0 volumes)[1]

-

Catalyst: Piperidine (0.1 equiv)[1]

-

Workup: Hydrochloric acid (HCl, 6M), Ice water.[1]

Step-by-Step Procedure

Step 1: Reaction Assembly

-

Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 3-(pentafluorosulfur)benzaldehyde (e.g., 5.0 mmol, 1.16 g).[1]

-

Add Malonic acid (7.5 mmol, 0.78 g).

-

Add Pyridine (5.0 mL). The solids should dissolve upon stirring.[4]

-

Add Piperidine (0.5 mmol, ~50

L) via syringe.[1]

Step 2: Reflux & Decarboxylation

-

Heat the mixture to reflux (approx. 100–115°C) .

-

Maintain reflux for 3–5 hours .

-

Observation: Evolution of

gas (bubbling) indicates the decarboxylation is proceeding. -

Checkpoint: Monitor via TLC (Solvent: Hexane/EtOAc 3:1). The aldehyde spot should disappear, and a lower

acid spot should appear (streaking may occur).[1]

-

Step 3: Quenching & Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture slowly into a beaker containing ice-cold water (50 mL) mixed with concentrated HCl (10 mL) .

-

Why: The HCl neutralizes the pyridine and protonates the cinnamate salt, causing the free acid to precipitate.

-

-

Stir vigorously for 30 minutes. A white to off-white precipitate should form.

-

Check pH; ensure pH < 2. Add more HCl if necessary.

Step 4: Purification

-

Filter the precipitate using a Büchner funnel.

-

Wash the filter cake with cold water (

mL) to remove pyridinium salts. -

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (3:1 ratio). Allow to cool slowly to 4°C.

-

Filter the crystals and dry in a vacuum oven at 50°C overnight.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Process Optimization & Troubleshooting

Alternative "Green" Conditions

For laboratories restricting pyridine usage, the reaction can be performed using Ammonium Bicarbonate (0.4 equiv) in Ethyl Acetate or Toluene. However, the

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Incomplete protonation | Ensure the quench solution is strongly acidic (pH 1-2). Pyridine is a buffer; excess HCl is required. |

| Incomplete Reaction | Steric bulk of | Extend reflux time to 6-8 hours. The |

| Oily Product | Impurities / Solvent | The product may oil out if ethanol is present during quenching. Cool the oil in an ice bath and scratch the glass to induce crystallization. |

References

-

Pentafluorosulfanyl Group Properties: S. Altomonte, M. Zanda, "The Pentafluorosulfanyl Group in Medicinal Chemistry," Journal of Fluorine Chemistry, 2012.[1]

-

Knoevenagel-Doebner Methodology: "Knoevenagel Condensation: Doebner Modification," Organic Chemistry Portal.

-

SF5 Stability & Reactivity: P. R. Savoie, J. T.[1] Welch, "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds," Chemical Reviews, 2015.[1]

-

Green Chemistry Alternatives: J. van Schijndel et al., "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes," Green Chemistry Letters and Reviews, 2017.[1] [1]

Sources

Application Notes and Protocols for Amide Coupling Reactions with 3-(pentafluorosulfur)cinnamic acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance and Challenges of the Pentafluorosulfur (SF₅) Moiety in Amide Synthesis

The pentafluorosulfur (SF₅) group has emerged as a compelling substituent in medicinal chemistry and materials science, often referred to as a "super-trifluoromethyl" group.[1] Its remarkable properties, including high electronegativity, exceptional chemical and thermal stability, and significant lipophilicity, make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2][3] The SF₅ group's strong electron-withdrawing nature can significantly influence the electronic properties of a molecule, while its steric bulk can impact binding affinities and metabolic stability.[4]

However, the unique characteristics of the SF₅ group also present challenges in synthetic chemistry, particularly in common reactions like amide bond formation. 3-(pentafluorosulfur)cinnamic acid is a prime example of a substrate that requires careful consideration for successful amide coupling. The strong electron-withdrawing effect of the SF₅ group deactivates the carboxylic acid, making it less susceptible to nucleophilic attack. Furthermore, the cinnamic acid backbone introduces the risk of undesired Michael addition by the amine nucleophile to the α,β-unsaturated system.[5][6]

This guide provides a comprehensive overview of reagents and detailed protocols for the successful amide coupling of 3-(pentafluorosulfur)cinnamic acid, addressing the inherent challenges and offering practical solutions for researchers in drug discovery and development.

Comparative Analysis of Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity when working with challenging substrates like 3-(pentafluorosulfur)cinnamic acid. Below is a comparative analysis of commonly employed reagents, highlighting their strengths and weaknesses for this specific application.

| Coupling Reagent | Mechanism of Action | Advantages for SF₅-Cinnamic Acid Coupling | Disadvantages and Considerations |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Forms a highly reactive OAt-active ester.[7] | High reactivity, often effective for electron-deficient and sterically hindered acids. Fast reaction times.[8] | Can be expensive. Potential for side reactions if not used correctly. The guanidinium byproduct can sometimes complicate purification. |

| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) | EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester.[9] | Cost-effective and widely used. The urea byproduct of EDC is water-soluble, simplifying workup.[8] | May be less effective for highly deactivated or sterically hindered substrates. Risk of racemization, although minimized by HOBt.[10] |

| T3P® (Propylphosphonic Anhydride) | Forms a mixed phosphonic anhydride intermediate with the carboxylic acid.[11] | Excellent for difficult couplings with low epimerization risk. Byproducts are water-soluble, leading to straightforward purification.[1][12] | Often requires a base, and the choice of base can be crucial.[12] |

Experimental Protocols

The following protocols are designed to provide robust starting points for the amide coupling of 3-(pentafluorosulfur)cinnamic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine used.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended as the first choice for a broad range of amines, including those that are less nucleophilic or sterically hindered, due to the high reactivity of HATU.

Workflow for HATU-Mediated Coupling

Caption: Workflow for HATU-mediated amide coupling.

Materials:

-

3-(pentafluorosulfur)cinnamic acid (1.0 equiv)

-

Amine (primary or secondary, 1.1-1.2 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

5% aqueous lithium chloride (LiCl) (optional, for DMF removal)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(pentafluorosulfur)cinnamic acid (1.0 equiv).

-

Dissolve the acid in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (2.0-3.0 equiv) followed by the portion-wise addition of HATU (1.1 equiv).

-

Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

-

Slowly add a solution of the amine (1.1-1.2 equiv) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with 5% aqueous LiCl (if using DMF, 2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a more cost-effective alternative to HATU and is suitable for a range of primary and secondary amines. The water-soluble nature of the EDC byproduct simplifies the purification process.

General Mechanism of EDC/HOBt Coupling

Caption: General mechanism of EDC/HOBt-mediated amide coupling.

Materials:

-

3-(pentafluorosulfur)cinnamic acid (1.0 equiv)

-

Amine (primary or secondary, 1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or DMF

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-(pentafluorosulfur)cinnamic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add TEA or DIPEA (2.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Dilute the reaction mixture with DCM and wash successively with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: T3P®-Mediated Amide Coupling

T3P® is a powerful dehydrating agent that is particularly effective for challenging amide couplings and is known for low levels of racemization. Its byproducts are easily removed with an aqueous workup.

Workflow for T3P®-Mediated Coupling

Caption: Workflow for T3P®-mediated amide coupling.

Materials:

-

3-(pentafluorosulfur)cinnamic acid (1.0 equiv)

-

Amine (primary or secondary, 1.2 equiv)

-

T3P® (50 wt% solution in EtOAc or DMF, 1.5 equiv)

-

Pyridine or Triethylamine (3.0-4.0 equiv)

-

Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 3-(pentafluorosulfur)cinnamic acid (1.0 equiv) and the amine (1.2 equiv).

-

Dissolve the solids in anhydrous EtOAc or THF.

-

Add the base (pyridine or TEA, 3.0-4.0 equiv) and cool the mixture to 0 °C.

-

Slowly add the T3P® solution (1.5 equiv) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃.

-

Extract the product with EtOAc (3x).

-

Combine the organic layers and wash with 1M HCl (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting and Key Considerations

-

Low Yields: For particularly unreactive amines, consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or gently heating the reaction mixture (e.g., to 40-50 °C). Ensure all reagents and solvents are strictly anhydrous, as water can hydrolyze the activated intermediates.

-

Michael Addition Side Product: The formation of a Michael addition byproduct, where the amine adds to the β-carbon of the cinnamic acid, is a potential issue.[5] To minimize this, use a non-nucleophilic base like DIPEA, keep the reaction temperature low, and add the amine slowly to the pre-activated carboxylic acid. This ensures the concentration of free amine is low at any given time, favoring the faster amide bond formation over the conjugate addition.

-

Purification: The high lipophilicity of the SF₅ group may necessitate the use of less polar eluent systems in column chromatography than for analogous compounds.[2] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method for solid products.[4]

-

Characterization: In addition to standard ¹H and ¹³C NMR, ¹⁹F NMR spectroscopy is an invaluable tool for characterizing the final products. The SF₅ group typically shows two signals: a quintet for the apical fluorine and a doublet of quintets for the four equatorial fluorines.[2] The chemical shifts will be in the characteristic range for aryl-SF₅ compounds.[13][14]

Conclusion

The successful amide coupling of 3-(pentafluorosulfur)cinnamic acid is readily achievable with the appropriate choice of reagents and reaction conditions. While the electron-withdrawing nature of the SF₅ group and the potential for Michael addition present challenges, the use of highly reactive coupling reagents like HATU, or efficient and clean reagents such as T3P®, provides reliable pathways to the desired amides. The protocols outlined in this guide serve as a robust starting point for researchers, enabling the synthesis of novel SF₅-containing molecules for applications in drug discovery and materials science.

References

-

Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5569. [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 894-898. [Link]

-

ResearchGate. (n.d.). Scheme 1. EDC/HOBt-coupling in preparation of N-hydroxycinnamoylamides. Retrieved from [Link]

-

Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Michael reaction. In Wikipedia. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

- Welch, J. T., & Lim, D. S. (Eds.). (2012). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.

-

Curia. (2024). Understanding T3P® from start to finish. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

- Razali, N. H., et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 28(6), 1374-1385.

- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

- Verret, L., et al. (2022). Synthesis of N-(2-SF5-ethyl)amines and impact of the SF5 substituent on their basicity and lipophilicity.

- Nørby, A., & Nielsen, T. E. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.

- ChemRxiv. (2022). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6.

- Deiters, A., & Martin, S. F. (2004). Synthesis of oxygen- and nitrogen-containing heterocycles by ring-closing metathesis. Chemical reviews, 104(5), 2199-2238.

- Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. (2021). University of Greenwich.

- Master Organic Chemistry. (2023, May 24).

- Recent advances in synthetic approaches for bioactive cinnamic acid deriv

- Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. (2021). The Royal Society of Chemistry.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of organic chemistry, 78(13), 6649-6655.

- Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. MDPI.

- Common Organic Chemistry. (n.d.).

- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P.

- Organic Chemistry Portal. (n.d.). Michael Addition.

- Outsourced Pharma. (n.d.).

- Enamine. (n.d.). SF5-containing building blocks.

- 19F NMR Reference Standards. (n.d.).

- Due-Hansen, M. E., et al. (2016).

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Straightforward Pentafluorosulfanylation for Molecular Design. (2021). ChemRxiv.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (n.d.).

- Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity. (2025, July 5). PubMed.

- FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. (n.d.). Spiral.

- Recent advances in synthetic approaches for bioactive cinnamic acid deriv

- Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regener

- Free Full-Text | Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. (2020, November 25). MDPI.

Sources

- 1. Understanding T3P From Start To Finish [outsourcedpharma.com]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SF5-containing building blocks - Enamine [enamine.net]

- 4. open.clemson.edu [open.clemson.edu]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

Application Note: High-Efficiency Esterification of 3-(Pentafluorosulfur)cinnamic Acid

[1][2]

Executive Summary

This guide details the preparation of ester derivatives from 3-(pentafluorosulfur)cinnamic acid (CAS: 773132-79-9).[1][2] The pentafluorosulfanyl (

This note provides three validated workflows ranging from robust scale-up methods to mild coupling strategies for sensitive substrates.

Chemical Context & Strategic Analysis

The Substrate: 3-(Pentafluorosulfur)cinnamic Acid

The target molecule features a trans-cinnamic acid scaffold substituted at the meta position with an

| Property | Value/Description | Impact on Synthesis |

| Electronic Effect | Strong EWG ( | Increases acidity of -COOH; Carbonyl carbon is highly electrophilic.[1][2] |

| Steric Bulk | Volume | Meta-substitution minimizes steric hindrance at the reaction center, but affects solubility.[1][2] |

| Lipophilicity | High ( | Poor solubility in pure aqueous/methanol systems; requires non-polar co-solvents (DCM, THF).[1][2] |

| Stability | High (Thermal/Acid/Base) | Resistant to hydrolysis and standard acidic esterification conditions.[1][2][3] |

Synthetic Challenges

-

Solubility Mismatch: The lipophilic

group reduces solubility in short-chain alcohols (MeOH, EtOH) typically used as solvents in Fischer esterification.[1][2] -

Nucleophilic Competition: The electron-deficient aromatic ring makes the alkene susceptible to nucleophilic attack (Michael addition) if highly basic nucleophiles are used without steric protection.[1][2]

-

Purification:

esters are extremely non-polar.[1][2] Standard gradient elutions often result in the product eluting in the solvent front if not carefully modulated.

Decision Matrix: Method Selection

Select the appropriate protocol based on your alcohol substrate and scale requirements.[2]

Figure 1: Decision tree for selecting the optimal esterification pathway.

Experimental Protocols

Protocol A: Modified Fischer Esterification (General Purpose)

Best for: Methyl, Ethyl, Isopropyl esters where the alcohol can serve as co-solvent.

Rationale: Standard Fischer conditions often fail due to the insolubility of the

Materials:

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-(pentafluorosulfur)cinnamic acid (1.0 g, 3.65 mmol) in the target alcohol (10 mL).

-

Co-solvent Addition: If the solid does not dissolve, add Toluene (5 mL) until a clear solution is obtained.

-

Catalysis: Add concentrated

(5 drops) or PTSA (62 mg). -

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-110°C depending on alcohol) for 4–6 hours. Monitor by TLC (System: 10% EtOAc in Hexanes).

-

Work-up: Cool to room temperature. Concentrate under reduced pressure to remove excess alcohol. Dissolve residue in Ethyl Acetate (30 mL).

-

Wash: Wash with sat.

(2 x 15 mL) to remove unreacted acid, followed by Brine (15 mL).[1][2] -

Drying: Dry organic layer over anhydrous

, filter, and concentrate. -

Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). Note: Product moves very fast.

Protocol B: Acid Chloride Method (Scale-Up / Hindered Alcohols)

Best for: Large scale synthesis or sterically hindered alcohols (e.g., tert-butanol).[1][2]

Rationale: Converting the acid to the highly reactive acid chloride overcomes steric barriers.[2] Thionyl chloride (

Materials:

-

Thionyl Chloride (

) (5.0 equiv)[1] -

Catalyst: DMF (1 drop)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

-

Base: Triethylamine (

) or Pyridine (1.2 equiv)[1]

Procedure:

-

Activation: Under nitrogen atmosphere, dissolve the acid (2.0 g, 7.3 mmol) in anhydrous DCM (20 mL). Add DMF (1 drop).[1][2]

-

Chlorination: Add

(2.6 mL, 36.5 mmol) dropwise at 0°C. -

Reflux: Warm to room temperature and then reflux for 2 hours.

-

Evaporation: Concentrate in vacuo to remove DCM and excess

. Co-evaporate with dry toluene (2 x 10 mL) to ensure removal of acidic volatiles.[1][2] Result: Crude 3-(pentafluorosulfur)cinnamoyl chloride (yellow oil/solid).[1][2] -

Esterification: Redissolve the crude acid chloride in DCM (15 mL). Add the target alcohol (1.1 equiv) and

(1.5 equiv) at 0°C.[1] -

Reaction: Stir at room temperature for 2 hours.

-

Purification: Standard aqueous workup followed by recrystallization (from Hexane/EtOH) or short-path filtration.[1][2]

Protocol C: Steglich Coupling (Sensitive Substrates)

Best for: Complex alcohols, chiral centers, or acid-sensitive moieties.[1]

Rationale: Uses mild conditions to prevent isomerization of the double bond or degradation of the alcohol.

Materials:

-

Alcohol (1.0 equiv)[1]

-

Coupling Agent: EDC

HCl (1.2 equiv)[1][2] -

Catalyst: DMAP (0.1 equiv)[1]

-

Solvent: DCM (anhydrous)[1]

Procedure:

-

Mixture: In a dry flask, combine the acid (100 mg, 0.36 mmol), the alcohol (0.36 mmol), and DMAP (4.4 mg) in anhydrous DCM (3 mL).

-

Coupling: Cool to 0°C. Add EDC

HCl (83 mg, 0.43 mmol) in one portion. -

Stir: Allow to warm to room temperature and stir overnight (12-16 h).

-

Work-up: Dilute with DCM (10 mL). Wash with 0.5M HCl (5 mL) to remove EDC urea byproducts and DMAP, then sat.[1][2]

. -

Purification: Flash chromatography.

Analytical Validation & Expected Data

The

Nuclear Magnetic Resonance (NMR)[1][5][6][7][8]

-

NMR: This is the diagnostic check.

-

Signal: You will see a characteristic AB4 pattern (or doublet of quintets) around

+84 ppm (quintet, 1F, axial) and -

Note: The shift may vary slightly based on solvent, but the integration ratio of 1:4 is definitive for the intact

group.

-

- NMR:

Mass Spectrometry (MS)[1][2]

-

Pattern: Look for the parent ion

.[1] The

Stability Data

| Condition | Stability of Ester Product |

| Acid (1M HCl, 24h) | Stable |

| Base (1M NaOH, 24h) | Hydrolyzes to Acid |

| Heat (100°C) | Stable |

| Reduction ( | Ester reduces to Alcohol; |

Safety and Handling

- Residues: While the final product is stable, precursors and metabolic byproducts of fluorinated compounds should be treated as potential environmental hazards. Dispose of in halogenated waste streams.[1][2]

-

Thionyl Chloride: Highly corrosive and releases HCl/SO2 gas.[1][2] Use only in a well-ventilated fume hood.[2]

-

Skin Contact: Lipophilic

compounds can penetrate skin easily.[1][2] Double-gloving (Nitrile) is recommended.[1][2]

References

-

Compound Data: PubChem. 3-Fluoro-5-(pentafluorosulfur)cinnamic acid.[1][2] National Library of Medicine.[1][2] [Link][1]

-

SF5 Chemistry Review: Altomonte, S., & Zanda, M. (2012).[1][2] Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57-93.[2][4] [Link]

-

General Reactivity: Savoie, P. R., & Welch, J. T. (2015).[2] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]

Application Note: Catalytic Hydrogenation of 3-(Pentafluorosulfur)cinnamic Acid

Abstract

This application note details the protocol for the chemoselective catalytic hydrogenation of 3-(pentafluorosulfur)cinnamic acid to 3-(pentafluorosulfur)hydrocinnamic acid . The pentafluorosulfanyl (

Introduction & Chemical Context

The "Super-Trifluoromethyl" Advantage

In modern drug discovery, the

Reaction Challenge: Chemoselectivity

The primary challenge in hydrogenating 3-(pentafluorosulfur)cinnamic acid is chemoselectivity .

-

Target: Reduction of the

-unsaturated alkene. -

Avoid:

-

Hydrodefluorination (loss of F from

). -

Reduction of the aromatic ring (over-reduction).

-

Hydrogenolysis of the C-S bond.

-

Although the

Mechanism

The reaction proceeds via the Horiuti-Polanyi mechanism , where hydrogen dissociates on the Pd surface, followed by the coordination and syn-addition of H atoms across the alkene. The strong electron-withdrawing nature of the

Experimental Workflow Visualization

The following diagram outlines the critical path for the synthesis and validation of the saturated product.

Figure 1: Operational workflow for the hydrogenation process. Note the iterative loop at the analysis stage.

Materials & Equipment

| Component | Specification | Purpose |

| Substrate | 3-(pentafluorosulfur)cinnamic acid | Starting Material |

| Catalyst | 10% Pd/C (50% water wet) | Minimizes ignition risk; high surface area. |

| Solvent | Methanol (HPLC Grade) | High solubility; facilitates H2 solubility. |

| Hydrogen Source | H2 Gas (Balloon or Cylinder) | Reducing agent. |

| Filtration | Celite® 545 | Removes catalyst post-reaction. |

| Reactor | Parr Shaker or RBF | Pressure vessel (scale dependent). |

Detailed Protocol

Pre-Reaction Preparation

-

Safety Note: Dry Pd/C is pyrophoric. Always use "wet" catalyst (approx. 50% water w/w) or pre-wet the catalyst with a small amount of water under an inert atmosphere (Nitrogen or Argon) before adding organic solvent.

Step-by-Step Methodology

-

Dissolution:

-

In a suitable hydrogenation vessel (e.g., 250 mL Parr bottle), dissolve 1.0 eq (e.g., 5.0 g) of 3-(pentafluorosulfur)cinnamic acid in Methanol (10-15 volumes) .

-

Note: Ethanol or Ethyl Acetate are viable alternatives if solubility is an issue, but Methanol usually provides faster kinetics for cinnamic acids.

-

-

Catalyst Loading:

-

Under a gentle stream of Nitrogen, carefully add 10 wt% of 10% Pd/C (50% wet).

-

Calculation: For 5.0 g of substrate, use 0.5 g of the wet catalyst.

-

-

Hydrogenation:

-

Method A (Lab Scale < 1g): Seal the flask with a septum. Purge with

via balloon (needle inlet/outlet) for 5 minutes. Leave the balloon attached (approx. 1 atm). Stir vigorously. -

Method B (Process Scale > 1g): Place bottle in a Parr shaker. Evacuate and backfill with

(3x). Evacuate and fill with

-

-

Monitoring:

-

Reaction is typically complete within 2 to 4 hours .

-

Check reaction progress via TLC (visualize with UV or KMnO4 stain) or HPLC.

-

-

Workup:

-

Once complete, purge the vessel with Nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C.

-

Wash the Celite cake with fresh Methanol (2x volumes).

-

Concentrate the filtrate under reduced pressure (Rotavap) at

.

-

-

Purification:

-

The resulting solid is usually of high purity (>95%).

-

If necessary, recrystallize from Hexane/Ethyl Acetate.

-

Analytical Validation

NMR Criteria

The

-

NMR (DMSO-

-

Disappearance: The two vinylic doublets (typically

6.5 - 7.7 ppm, -

Appearance: Multiplets for the ethylene bridge (

) will appear in the aliphatic region (

-

-

NMR:

-

The

group typically appears as an -

Pass Criteria: The signal remains intact.

-

Fail Criteria: Appearance of a singlet (indicating

or defluorination) or loss of signal.

-

Data Summary Table (Expected)

| Parameter | Substrate (Cinnamic) | Product (Hydrocinnamic) |

| Appearance | White crystalline solid | White solid |

| Absent | ||

| Absent | ||

| MS (ESI-) |

Troubleshooting & Optimization

Use the following logic flow if deviations occur.

Figure 2: Troubleshooting decision tree for common hydrogenation issues.

Common Issues:

-

Slow Reaction: The electron-withdrawing

group reduces the nucleophilicity of the double bond.-

Fix: Increase pressure to 50 psi or add 1 drop of Acetic Acid to the methanol to activate the catalyst surface.

-

-

Poisoning: Sulfur-containing impurities (from synthesis of the

block) can poison Pd.-

Fix: Ensure the starting material is sulfur-free (wash with bleach/oxidation if necessary before this step) or increase catalyst loading to 20 wt%.

-

References

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]

-

Altman, R. A., et al. (2016). Medicinal Chemistry of the Pentafluorosulfanyl (

) Group.[1][2][3] Journal of Medicinal Chemistry, 59(21), 9615–9649. [Link] - Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pd/C specificity).

Sources

- 1. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Functionalization of the Alkene Group in 3-(Pentafluorosulfur)cinnamic Acid

Introduction: The Strategic Value of the Pentafluorosulfur (SF₅) Moiety and Alkene Functionalization

The pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere in medicinal chemistry and agrochemistry, prized for its unique combination of properties.[1][2][3] It possesses exceptional electronegativity, rivaling that of a nitro group, coupled with high thermal and chemical stability.[1][4] Furthermore, its significant lipophilicity and steric bulk can profoundly influence a molecule's conformational behavior and pharmacokinetic profile.[5][6] 3-(Pentafluorosulfur)cinnamic acid is a key building block that combines the influential SF₅ group with a reactive α,β-unsaturated carboxylic acid scaffold. The alkene moiety within this structure is a prime target for chemical modification, allowing for the introduction of diverse functional groups and the generation of novel molecular architectures with potential biological activity.

The strong electron-withdrawing nature of the 3-pentafluorosulfurphenyl group renders the alkene bond electron-deficient. This electronic characteristic is the cornerstone of the synthetic strategies outlined in these application notes. Standard alkene reactions must be adapted to accommodate this reduced nucleophilicity. Herein, we provide detailed protocols and scientific rationale for three key transformations of the alkene group in 3-(pentafluorosulfur)cinnamic acid: catalytic transfer hydrogenation, asymmetric dihydroxylation, and manganese-catalyzed epoxidation. These methods provide access to the saturated propanoic acid, a chiral diol, and a reactive epoxide, respectively, thereby opening avenues for further synthetic diversification.

Catalytic Transfer Hydrogenation: Saturating the Alkene Bond

Catalytic transfer hydrogenation is a robust and operationally simple method for the reduction of carbon-carbon double bonds, offering a safer alternative to traditional hydrogenation using flammable hydrogen gas.[6][7] For an electron-deficient alkene, such as that in 3-(pentafluorosulfur)cinnamic acid, this method is particularly well-suited. The protocol described below is adapted from established procedures for the reduction of cinnamic acid, utilizing palladium as the catalyst and formic acid as the hydrogen donor in an alkaline aqueous medium.[7]

Mechanistic Rationale

The reaction proceeds via the in situ generation of palladium nanoparticles from the PdCl₂ precursor. These nanoparticles serve as the active catalyst. Formic acid, in the presence of a base, decomposes to produce hydrogen gas, which is adsorbed onto the surface of the palladium catalyst. The alkene of the cinnamic acid derivative also coordinates to the palladium surface, facilitating the stepwise addition of two hydrogen atoms across the double bond, leading to the formation of the saturated 3-(pentafluorosulfur)phenylpropanoic acid. The strong electron-withdrawing effect of the SF₅ group enhances the alkene's ability to coordinate with the electron-rich palladium catalyst, facilitating the reduction.

Caption: Experimental workflow for the catalytic transfer hydrogenation of 3-(pentafluorosulfur)cinnamic acid.

Detailed Experimental Protocol

Materials:

-

3-(Pentafluorosulfur)cinnamic acid

-

Palladium(II) chloride (PdCl₂)

-

Sodium hydroxide (NaOH)

-

Formic acid (HCOOH)

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether (or ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-(pentafluorosulfur)cinnamic acid (1.0 equiv) in 2.5 M aqueous sodium hydroxide.

-

Catalyst Addition: To the stirred solution, add palladium(II) chloride (0.10 equiv).

-

Hydrogen Donor Addition: Add formic acid (4.0 equiv) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 65°C and maintain for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup - Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with 2 M hydrochloric acid to pH ~2.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Workup - Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-(pentafluorosulfur)phenylpropanoic acid.

Expected Results and Characterization

| Parameter | Expected Outcome |

| Yield | 85-98% (based on analogous cinnamic acid reductions)[7] |

| Physical Appearance | White to off-white solid |

| ¹H NMR | Disappearance of alkene protons (doublets, ~6.5-7.8 ppm). Appearance of aliphatic protons (triplets, ~2.6-3.0 ppm). Aromatic protons will show characteristic shifts influenced by the SF₅ group. |

| ¹³C NMR | Disappearance of alkene carbons (~120-145 ppm). Appearance of aliphatic carbons (~30-40 ppm). |

| ¹⁹F NMR | Quintet for the apical fluorine (~84 ppm) and a doublet for the equatorial fluorines (~63 ppm) of the SF₅ group.[8][9] |

| Mass Spectrometry | Molecular ion peak corresponding to the saturated product. |

Sharpless Asymmetric Dihydroxylation: Enantioselective Synthesis of Vicinal Diols

The Sharpless asymmetric dihydroxylation is a powerful method for converting alkenes into chiral 1,2-diols with high enantioselectivity.[2][10][11][12] The use of pre-packaged "AD-mix" reagents, which contain the osmium catalyst, a chiral ligand, a re-oxidant, and a base, makes this a highly accessible and reliable transformation.[2][13] Given the electron-deficient nature of the alkene in 3-(pentafluorosulfur)cinnamic acid, the reaction may require slightly longer reaction times or the addition of methanesulfonamide to accelerate the catalytic cycle.[10]

Mechanistic Rationale

The reaction is initiated by the formation of a complex between osmium tetroxide and a chiral cinchona alkaloid-derived ligand (e.g., (DHQD)₂PHAL in AD-mix-β or (DHQ)₂PHAL in AD-mix-α). This chiral complex then undergoes a [3+2] cycloaddition with the alkene from a specific face, dictated by the chirality of the ligand, to form an osmate ester intermediate. Hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. A stoichiometric re-oxidant, typically potassium ferricyanide, then regenerates the active osmium tetroxide catalyst, allowing the catalytic cycle to continue. The choice of AD-mix-α or AD-mix-β determines which enantiomer of the diol is produced.

Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation of 3-(pentafluorosulfur)cinnamic acid.

Detailed Experimental Protocol

Materials:

-

3-(Pentafluorosulfur)cinnamic acid

-

AD-mix-α or AD-mix-β

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (or AD-mix-α) (approx. 1.4 g per 1 mmol of alkene). Add a 1:1 mixture of t-BuOH and water (10 mL total per 1 mmol of alkene). Stir at room temperature until the solids dissolve, forming a biphasic mixture.

-

Additive (Optional): Add methanesulfonamide (1.0 equiv).

-

Substrate Addition: Cool the mixture to 0°C in an ice bath. Add 3-(pentafluorosulfur)cinnamic acid (1.0 equiv) to the vigorously stirred mixture.

-

Reaction: Continue stirring vigorously at 0°C. Monitor the reaction by TLC. For this electron-deficient substrate, the reaction may take 24-48 hours. If the reaction is sluggish, it can be allowed to proceed at room temperature.[2]

-

Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene). Stir for at least 1 hour at room temperature.

-

Workup - Extraction: Add ethyl acetate to the reaction mixture. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Workup - Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure chiral diol.

Expected Results and Characterization

| Parameter | Expected Outcome |

| Yield | 70-95% (based on analogous substrates)[2][13] |

| Enantiomeric Excess (ee) | >90% (highly dependent on substrate) |

| Physical Appearance | White solid |

| ¹H NMR | Disappearance of alkene protons. Appearance of new methine protons (CH-OH) and hydroxyl protons. |

| ¹³C NMR | Appearance of two new carbons corresponding to the diol (~70-80 ppm). |

| ¹⁹F NMR | Quintet and doublet characteristic of the SF₅ group.[8][9] |

| Chiral HPLC | Separation of the enantiomers to determine the enantiomeric excess. |

Manganese-Catalyzed Epoxidation: Accessing Reactive Epoxides

The epoxidation of electron-deficient alkenes can be challenging with traditional peroxy acids. However, manganese-based catalytic systems have proven to be highly effective for this transformation. The protocol described here is an adaptation of methods using in situ generated manganese catalysts with a simple ligand like picolinic acid and an oxidant.

Mechanistic Rationale

The active catalyst is an in situ generated high-valent manganese-oxo species. The manganese(II) salt, in the presence of a ligand and an oxidant (such as peracetic acid or hydrogen peroxide), is oxidized to a higher oxidation state, likely Mn(IV) or Mn(V). This electrophilic manganese-oxo species then transfers an oxygen atom to the electron-deficient double bond of the 3-(pentafluorosulfur)cinnamic acid in a concerted or stepwise manner to form the epoxide and regenerate a lower-valent manganese species, which can re-enter the catalytic cycle. The electron-withdrawing nature of the SF₅-phenyl group makes the alkene susceptible to attack by such an electrophilic oxidant.

Caption: Experimental workflow for the manganese-catalyzed epoxidation of 3-(pentafluorosulfur)cinnamic acid.

Detailed Experimental Protocol

Materials:

-

3-(Pentafluorosulfur)cinnamic acid

-

Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) or Manganese(II) sulfate (MnSO₄)

-

Picolinic acid

-

Peracetic acid (PAA) or Hydrogen peroxide (H₂O₂)

-

Sodium bicarbonate (NaHCO₃) (if using H₂O₂)

-

Acetonitrile or Dimethylformamide (DMF)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(pentafluorosulfur)cinnamic acid (1.0 equiv) in the chosen solvent (e.g., acetonitrile).

-

Catalyst Preparation: In a separate vial, pre-mix the manganese(II) salt (0.01-0.05 equiv) and picolinic acid (0.02-0.10 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the substrate solution.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Oxidant Addition: Slowly add the oxidant (e.g., peracetic acid, 1.2-1.5 equiv) dropwise to the cooled and stirred reaction mixture.

-

Reaction: Stir the reaction at 0°C. The reaction is often rapid (< 1 hour). Monitor the consumption of the starting material by TLC.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate under reduced pressure. Purify the crude epoxide by column chromatography on silica gel. Note that epoxides can be sensitive to silica gel, so rapid purification is recommended.

Expected Results and Characterization

| Parameter | Expected Outcome |

| Yield | 75-90% (based on analogous electron-deficient alkenes) |

| Physical Appearance | White solid or colorless oil |

| ¹H NMR | Disappearance of alkene protons. Appearance of new protons on the epoxide ring (doublets, ~3.5-4.5 ppm). |

| ¹³C NMR | Appearance of two new carbons corresponding to the epoxide (~50-60 ppm). |

| ¹⁹F NMR | Quintet and doublet characteristic of the SF₅ group.[8][9] |

| Mass Spectrometry | Molecular ion peak corresponding to the epoxide product. |

References

-

Welch, J. T., & Lim, D. S. (2007). The synthesis and reactivity of aliphatic pentafluorosulfanyl compounds. Beilstein Journal of Organic Chemistry, 3, 13. [Link]

-

Bizet, V., & Cahard, D. (2022). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie, 25(S1), 1-14. [Link]

-

Berthold, H., Schotten, T., & Honig, H. (2000). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Tetrahedron Letters, 41(41), 7847-7849. [Link]

-

Taleb, B., et al. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(4), 268-276. [Link]

-

Sciencemadness Discussion Board. (2012). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. [Link]

-

Wovkulich, P. M., & Uskokovic, M. R. (1996). Asymmetric Dihydroxylation of Alkenes. Organic Reactions, 405-473. [Link]

-

Murphy, A., Dubois, G., & Stack, T. D. P. (2003). Efficient Epoxidation of Electron-Deficient Olefins with a Cationic Manganese Complex. Journal of the American Chemical Society, 125(18), 5250-5251. [Link]

-

Lee, J. Y., et al. (2018). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 23(11), 2789. [Link]

-

Smedley, C. J., et al. (2017). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 203, 210-219. [Link]

-

Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. [Link]

-

Pharmaceutical Business Review. (n.d.). SF5-Containing Building Blocks. [Link]

-

Abeywickrama, C. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]

-

Moretti, R. A., Du Bois, J., & Stack, T. D. P. (2016). Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins. Organic Letters, 18(11), 2528-2531. [Link]

-

Berkessel, A., & Andreae, M. R. M. (2001). Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions. Organic Letters, 3(19), 2919-2922. [Link]

-

Shinde, S., & Mahajani, S. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry, 32(1), 123-127. [Link]

-

Ali, M., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(23), 8234. [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. researchgate.net [researchgate.net]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. designer-drug.com [designer-drug.com]

- 8. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 13. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(pentafluorosulfur)cinnamic acid

Introduction

Welcome to the technical support guide for the synthesis of 3-(pentafluorosulfur)cinnamic acid. The pentafluorosulfur (SF₅) group is a fascinating functional moiety in modern medicinal chemistry and materials science. It is characterized by high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, often being considered a "super-trifluoromethyl" group. These properties can enhance the metabolic stability and membrane permeability of drug candidates.[1] This guide provides a comprehensive resource for researchers, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of 3-(pentafluorosulfur)cinnamic acid, a key building block for advanced pharmaceutical and material applications.

Synthetic Pathway Overview

The most reliable and widely applicable method for synthesizing α,β-unsaturated carboxylic acids from aromatic aldehydes is the Knoevenagel-Doebner condensation.[2][3] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base like piperidine in a pyridine solvent. The reaction proceeds through a condensation step followed by a thermally induced decarboxylation to yield the final cinnamic acid derivative.[4]

The proposed synthetic route is the Knoevenagel-Doebner condensation of commercially available 3-(pentafluorosulfur)benzaldehyde with malonic acid.[5]

Caption: Knoevenagel-Doebner synthesis workflow.

Detailed Experimental Protocol

Disclaimer: This protocol is an adapted procedure based on well-established Knoevenagel-Doebner condensations of substituted benzaldehydes.[6][7] Researchers should perform an initial small-scale reaction to optimize conditions for their specific reagents and setup.

Materials:

-

3-(pentafluorosulfur)benzaldehyde (1.0 eq)

-

Malonic acid (1.2 - 1.5 eq)

-

Pyridine (Solvent, ~3 mL per mmol of aldehyde)

-

Piperidine (Catalyst, ~0.1 eq or a few drops)

-

Hydrochloric acid (HCl), 2 M solution

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(pentafluorosulfur)benzaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Reagent Addition: Add pyridine as the solvent, followed by a catalytic amount of piperidine.

-

Condensation & Decarboxylation: Heat the reaction mixture in an oil bath to 110°C and stir for 3-5 hours. The evolution of CO₂ gas should be observable. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Cool the reaction mixture to room temperature. Carefully pour the dark mixture into a beaker containing cold water (~10 times the volume of pyridine used).

-

Precipitation: Acidify the aqueous mixture by slowly adding 2 M HCl until the pH is approximately 2. A precipitate of the crude 3-(pentafluorosulfur)cinnamic acid should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove pyridine hydrochloride and excess malonic acid.

-

Drying: Dry the crude product under vacuum. The product can be further purified by recrystallization or acid-base extraction.

Purification (Acid-Base Extraction):

-

Dissolve the crude solid in ethyl acetate.

-

Transfer the solution to a separatory funnel and extract with a saturated NaHCO₃ solution. The desired carboxylic acid will move to the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer.[8]

-

Separate the aqueous layer and wash it once with fresh ethyl acetate to remove any residual non-acidic impurities.

-

Slowly acidify the aqueous layer with 2 M HCl back to pH 2, causing the pure 3-(pentafluorosulfur)cinnamic acid to precipitate.

-

Collect the pure solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.

Troubleshooting Guide

Caption: Troubleshooting decision tree for synthesis.

Quantitative Troubleshooting Data

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield (<60%) | 1. Incomplete Reaction: The starting aldehyde is still present (check by TLC). 2. Inefficient Decarboxylation: The intermediate dicarboxylic acid is not fully converting. 3. Product Loss During Work-up: The product may be partially soluble in the acidic aqueous phase. | 1a. Extend Reaction Time: Continue heating for an additional 1-2 hours. 1b. Verify Temperature: Ensure the internal reaction temperature is stable at ~110°C.[6] 2. Optimize Catalyst/Solvent: Pyridine acts as both solvent and a base to promote decarboxylation; ensure it is anhydrous.[4] 3. Improve Isolation: After acidification, cool the mixture in an ice bath for 30-60 minutes to maximize precipitation before filtering. |

| Formation of Side Products | 1. Decarboxylation to Vinylarene: Excessive heat or base can cause the final product to decarboxylate to 3-(pentafluorosulfur)styrene.[6] 2. Michael Addition: The product might undergo a Michael addition with the malonic acid enolate, though this is less common under these conditions. | 1a. Control Temperature: Avoid temperatures significantly above 110°C. 1b. Limit Base: Use the minimum catalytic amount of piperidine necessary to initiate the reaction. An excess can promote the side reaction.[6] 2. Stoichiometry Control: Use a smaller excess of malonic acid (e.g., 1.1-1.2 equivalents). |

| Product is a Dark Oil or Gummy Solid | 1. Pyridine Contamination: Residual pyridine can trap the product as a salt or an impure mixture. 2. Polymerization: Aldehydes can sometimes form resinous byproducts at high temperatures. | 1. Thorough Washing: Ensure the crude product is washed extensively with water and dilute HCl during filtration to remove all pyridine salts. 2. Purification: Utilize acid-base extraction to separate the desired acidic product from neutral, polymeric material.[8][9] |

| Difficulty with Purification | 1. Incomplete Separation in Acid-Base Extraction: Emulsion formation or incorrect pH can lead to poor separation. 2. Poor Recrystallization: The product may be "oiling out" or precipitating too quickly. | 1a. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. 1b. Verify pH: Use pH paper to ensure the aqueous layer is strongly basic (pH > 9) during extraction and strongly acidic (pH < 2) during precipitation. 2. Solvent System: For recrystallization, dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol) and add a co-solvent (e.g., water) dropwise until turbidity persists, then allow to cool slowly. |

Frequently Asked Questions (FAQs)